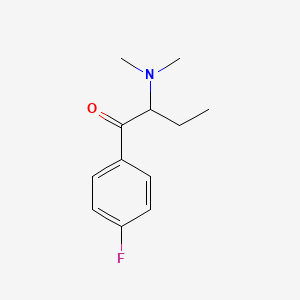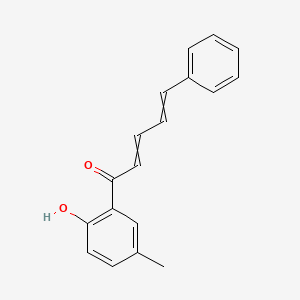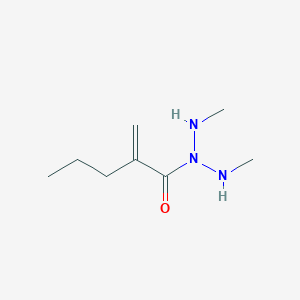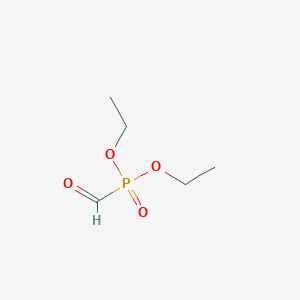
1-(4-fluorophenyl)-2-dimethylamino-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-2-dimethylamino-1-butanone is an organic compound that belongs to the class of phenylalkylamines It is characterized by the presence of a fluorine atom attached to the phenyl ring, which significantly influences its chemical properties and biological activities
Méthodes De Préparation
The synthesis of 1-(4-fluorophenyl)-2-dimethylamino-1-butanone can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to 4-fluoroamphetamine, which undergoes further reactions to yield the final product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Analyse Des Réactions Chimiques
1-(4-fluorophenyl)-2-dimethylamino-1-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. .
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s interaction with biological systems is of interest for developing new pharmaceuticals.
Medicine: Research has explored its potential as a therapeutic agent for various conditions, including neurological disorders.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-2-dimethylamino-1-butanone involves its interaction with specific molecular targets in biological systems. It is known to modulate neurotransmitter levels by inhibiting the reuptake of dopamine, serotonin, and norepinephrine. This modulation affects various signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
1-(4-fluorophenyl)-2-dimethylamino-1-butanone can be compared with other similar compounds, such as:
4-Fluoroamphetamine: Shares the fluorine substitution on the phenyl ring but differs in the alkyl chain structure.
4-Fluoromethamphetamine: Similar in structure but with a methamphetamine backbone.
4-Fluorophenylpiperazine: Contains a piperazine ring instead of the butanone structure
Propriétés
Formule moléculaire |
C12H16FNO |
|---|---|
Poids moléculaire |
209.26 g/mol |
Nom IUPAC |
2-(dimethylamino)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C12H16FNO/c1-4-11(14(2)3)12(15)9-5-7-10(13)8-6-9/h5-8,11H,4H2,1-3H3 |
Clé InChI |
COPYDLIHSWBUFD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C1=CC=C(C=C1)F)N(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Amino-8-methoxy-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B8491392.png)



![3-Pyridinamine, 2-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B8491410.png)
![1-Chloro-3-[3-(trifluoromethyl)phenoxy]-2-propanol](/img/structure/B8491430.png)
